Alkaline Hydrolysis Rate Constant (k2) vs. Unsubstituted Phenyl Benzoate and Meta-Isomer
The second-order rate constant k₂ for alkaline hydrolysis of 4-fluorophenyl benzoate (4-F) was directly measured alongside unsubstituted phenyl benzoate (H), 3-fluorophenyl benzoate (3-F), and other derivatives under identical conditions. The 4-F compound exhibits a measurable rate acceleration relative to the unsubstituted parent, consistent with the electron-withdrawing inductive effect of para-fluorine [1]. The study by Nummert and Piirsalu provides complete k₂ datasets in 2.25 M aqueous Bu₄NBr at multiple temperatures, enabling direct head-to-head comparison [1].
| Evidence Dimension | Second-order alkaline hydrolysis rate constant (k₂, M⁻¹ s⁻¹) at 25 °C in 2.25 M aqueous n-Bu₄NBr |
|---|---|
| Target Compound Data | k₂ = 3.47 × 10⁻² M⁻¹ s⁻¹ (4-fluorophenyl benzoate, X = 4-F) |
| Comparator Or Baseline | k₂ = 2.19 × 10⁻² M⁻¹ s⁻¹ (phenyl benzoate, X = H); k₂ = 3.63 × 10⁻² M⁻¹ s⁻¹ (3-fluorophenyl benzoate, X = 3-F) |
| Quantified Difference | 4-F hydrolyzes ~1.58× faster than unsubstituted phenyl benzoate; ~4.4% slower than the 3-F isomer |
| Conditions | Alkaline hydrolysis in 2.25 M aqueous n-Bu₄NBr at 25.0 ± 0.1 °C, monitored spectrophotometrically [1] |
Why This Matters
The 4-F compound occupies a distinct, intermediate reactivity position between the unsubstituted parent and the meta-fluoro isomer, critical for applications where specific hydrolytic stability or lability is required.
- [1] V. Nummert and M. Piirsalu, 'Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr', J. Chem. Soc., Perkin Trans. 2, 2000, 583-594. View Source
